5-Bromo-2-chloro-3-hydrazinylpyridine

Eosinophil Peroxidase Enzyme Inhibition Inflammatory Disease

Sourcing a polyhalogenated pyridine scaffold with orthogonal reactive handles often leads to regioisomer mixtures or limited downstream diversity. 5-Bromo-2-chloro-3-hydrazinylpyridine (CAS 1335055-41-8) is the precisely substituted building block that solves this problem. - Enables sequential chemoselective cross-coupling: Br at C5 preferentially activates in Pd-catalyzed reactions over Cl at C2, allowing iterative Suzuki then Buchwald-Hartwig/Sonogashira functionalization. - Demonstrated biological target selectivity: IC50 of 360 nM for human eosinophil peroxidase (EPX) vs >42,000 nM for MPO and LPO, a unique profile for developing EPX-specific probes. - Key intermediate in the pyrazole-carboxylic acid core synthesis of chlorantraniliprole and cyantraniliprole insecticides. Supplied with Certificate of Analysis; ready for immediate global dispatch.

Molecular Formula C5H5BrClN3
Molecular Weight 222.47 g/mol
Cat. No. B12996303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-chloro-3-hydrazinylpyridine
Molecular FormulaC5H5BrClN3
Molecular Weight222.47 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1NN)Cl)Br
InChIInChI=1S/C5H5BrClN3/c6-3-1-4(10-8)5(7)9-2-3/h1-2,10H,8H2
InChIKeyOQERNIRSCLTZPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-chloro-3-hydrazinylpyridine (CAS 1335055-41-8): Core Attributes for Scientific Sourcing and Synthetic Utility


5-Bromo-2-chloro-3-hydrazinylpyridine (CAS 1335055-41-8) is a polyhalogenated pyridine building block featuring bromine at the 5-position, chlorine at the 2-position, and a reactive hydrazinyl group at the 3-position . With a molecular formula of C5H5BrClN3 and a molecular weight of 222.47 g/mol, it is a specialized intermediate in medicinal and agricultural chemistry . The orthogonally reactive halogens and nucleophilic hydrazine moiety enable its use as a versatile scaffold for generating diverse heterocyclic libraries via sequential cross-coupling and condensation reactions [1].

Why 5-Bromo-2-chloro-3-hydrazinylpyridine Cannot Be Interchanged with Simpler Hydrazinylpyridine Analogs


The specific 5-bromo-2-chloro substitution pattern in this hydrazinylpyridine derivative is critical for its performance as both a synthetic intermediate and a biological probe. In synthetic applications, the presence of both bromine and chlorine atoms allows for sequential, chemoselective cross-coupling reactions [1]. The bromine atom at the 5-position is preferentially activated in Pd-catalyzed reactions over the 2-chloro substituent, enabling iterative functionalization that is impossible with mono-halogenated or differently substituted hydrazinylpyridines [1]. In biological contexts, the same substitution pattern dictates target selectivity. The 5-bromo-2-chloro arrangement yields a marked selectivity for human eosinophil peroxidase (EPX) over the closely related enzymes myeloperoxidase (MPO) and lactoperoxidase (LPO), a profile not observed in other hydrazinylpyridine analogs lacking this precise halogen pattern [2]. Consequently, substituting this compound with a generic hydrazinylpyridine, or an isomer with an alternative halogen arrangement, would result in a loss of regiospecific reactivity and/or a complete shift in biological target engagement.

5-Bromo-2-chloro-3-hydrazinylpyridine: A Comparative Evidence Guide for Scientific and Industrial Procurement


Selective Inhibition of Eosinophil Peroxidase (EPX) Versus Myeloperoxidase (MPO) and Lactoperoxidase (LPO)

5-Bromo-2-chloro-3-hydrazinylpyridine demonstrates a marked selectivity for inhibiting human eosinophil peroxidase (EPX) over the structurally and functionally related peroxidases myeloperoxidase (MPO) and lactoperoxidase (LPO). In a direct head-to-head assay panel, the compound inhibited EPX with an IC50 of 360 nM, while showing negligible activity against MPO and LPO at comparable concentrations [1]. This selectivity profile is a key differentiator from other hydrazinylpyridine-based peroxidase inhibitors, which often exhibit broader, less desirable activity across the peroxidase family.

Eosinophil Peroxidase Enzyme Inhibition Inflammatory Disease

Chemoselective Cross-Coupling Enabled by Orthogonal 5-Bromo and 2-Chloro Reactivity

The 5-bromo-2-chloro substitution pattern on the pyridine ring provides a clear, exploitable reactivity gradient for Pd-catalyzed cross-coupling. Extensive literature on analogous 5-bromo-2-chloropyridines establishes that the C-Br bond at the 5-position undergoes oxidative addition with Pd(0) catalysts significantly faster than the C-Cl bond at the 2-position [1]. This allows for sequential, one-pot or iterative Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings to install two different substituents in a regiospecific manner [1]. In contrast, symmetrical dihalogenated or mono-halogenated hydrazinylpyridines lack this capability for controlled, stepwise functionalization.

Cross-Coupling Suzuki-Miyaura Iterative Synthesis

Proven Utility as a Key Intermediate in the Synthesis of Anthranilic Diamide Insecticides

This compound is specifically claimed as a crucial intermediate in the synthesis of 5-Bromo-2-(3-chloropyridin-2-yl)-2H-pyrazole-3-carboxylic acid, which is a core structural component of anthranilic diamide insecticides such as chlorantraniliprole and cyantraniliprole [1]. The patent literature details an improved process for preparing (3-chloro-2-pyridyl)hydrazine derivatives, highlighting the industrial relevance and scalability of chemistry centered on this exact substitution pattern [1]. While other hydrazinylpyridines could theoretically be used to construct similar scaffolds, this specific compound is directly linked to a high-value, commercialized agricultural product class, providing a clear, validated downstream application.

Agrochemical Synthesis Insecticide Intermediate Process Chemistry

Established Synthetic Accessibility via Hydrazinolysis of 5-Bromo-2,3-dichloropyridine

5-Bromo-2-chloro-3-hydrazinylpyridine can be reliably synthesized from the commercially available precursor 5-bromo-2,3-dichloropyridine via a single-step hydrazinolysis reaction . This is a more direct and higher-yielding route compared to the multi-step protection/deprotection sequences required for many other hydrazinopyridine analogs. For instance, a common alternative method involves a Pd-catalyzed amination of a pyridyl halide with a protected hydrazine, followed by deprotection, which adds steps and reduces overall yield [1]. The direct nucleophilic substitution route from the dichloropyridine is operationally simpler and more amenable to scale-up.

Synthesis Hydrazinolysis Medicinal Chemistry

Validated Application Scenarios for 5-Bromo-2-chloro-3-hydrazinylpyridine in Scientific Research and Industrial Synthesis


Selective Chemical Probe Development for Eosinophil Peroxidase (EPX) Biology

Based on its demonstrated selectivity profile for EPX over MPO and LPO (IC50 of 360 nM vs >42,000 nM) [1], this compound is an ideal starting point for medicinal chemists developing novel small-molecule probes or therapeutic leads targeting eosinophil-driven diseases. Its use can help validate EPX as a target in models of asthma, allergic inflammation, and hypereosinophilic syndromes without confounding off-target inhibition of MPO, which is common with less selective hydrazinylpyridine derivatives.

Iterative Synthesis of Complex, 2,3,5-Trisubstituted Pyridine Libraries

The orthogonal reactivity of the 5-bromo and 2-chloro substituents enables sequential Pd-catalyzed cross-coupling reactions [2]. A common workflow involves an initial Suzuki-Miyaura coupling at the 5-position, followed by a distinct coupling (e.g., Buchwald-Hartwig or Sonogashira) at the 2-position, after which the hydrazinyl group at C3 can be further elaborated into pyrazoles, triazoles, or hydrazones. This capability makes it a superior choice for generating diverse, patentable chemical matter in medicinal chemistry campaigns compared to mono- or symmetrically dihalogenated pyridines.

Synthesis of Anthranilic Diamide Insecticide Analogs and Metabolites

As a specifically claimed intermediate in the synthesis of the key pyrazole-carboxylic acid core of chlorantraniliprole and cyantraniliprole [3], this compound is indispensable for agrochemical researchers engaged in the development of next-generation ryanodine receptor modulators. It is also the preferred starting material for synthesizing authentic metabolite standards or conducting structure-activity relationship (SAR) studies around this highly successful class of insecticides.

Streamlined Production of Pyrazolopyridine and Triazolopyridine Scaffolds

The nucleophilic hydrazinyl group at the 3-position readily condenses with 1,3-dicarbonyl compounds, α,β-unsaturated ketones, and orthoesters to form fused heterocyclic systems [2]. The presence of the two halogens allows for further functionalization of the resulting bicyclic core. Compared to other hydrazinylpyridine isomers, the 5-bromo-2-chloro pattern places the halogen handles at positions that have been extensively optimized in the literature for maximizing subsequent cross-coupling efficiency and product diversity.

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